molecular formula C12H17NO3 B12327131 [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid

[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid

Cat. No.: B12327131
M. Wt: 223.27 g/mol
InChI Key: GMWGONOVOGWZTA-UHFFFAOYSA-N
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Description

Historical Context of N-Substituted Glycine Derivatives

N-substituted glycine derivatives, commonly termed peptoids, emerged in the early 1990s as synthetic mimics of natural peptides. Pioneered by Zuckermann et al., these compounds were initially developed to address limitations in peptide-based drug discovery, such as proteolytic instability and poor membrane permeability. Unlike peptides, where side chains originate from the α-carbon, peptoids feature side chains attached to the backbone nitrogen atom, eliminating hydrogen-bond donors and conferring resistance to enzymatic degradation. Early applications focused on combinatorial libraries of trimers, but advances in solid-phase synthesis later enabled the production of oligomers exceeding 50 residues.

The structural simplicity of peptoids—comprising a glycine backbone with diverse N-substituents—facilitated rapid exploration of chemical space. For example, ethyl and methoxybenzyl groups, as seen in [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid, became key motifs for tuning hydrophobicity and aromatic interactions. By 2010, over 230 amine submonomers had been reported for peptoid synthesis, underscoring the versatility of this platform.

Structural Classification Within Peptidomimetics

Peptidomimetics are broadly classified into backbone-modified, side chain-modified, and global restriction scaffolds. This compound falls into the side chain-modified category, where the glycine nitrogen is functionalized with a methoxybenzyl group. This modification imparts distinct conformational and electronic properties compared to natural peptides:

Feature Natural Peptides N-Substituted Glycines
Backbone Chirality Chiral α-carbon Achiral (no α-substituent)
Hydrogen Bond Capacity Donors (N-H) present No N-H donors
Proteolytic Stability Low High

The methoxybenzyl group in this compound introduces steric bulk and electron-donating effects, which influence solubility and target binding. The ethyl group further modulates lipophilicity, as evidenced by its logP value of -0.98 in related structures. Such modifications enable precise tuning of pharmacokinetic properties while retaining compatibility with solid-phase synthesis workflows.

Positional Isomerism in Methoxybenzyl Substitutions

Positional isomerism in methoxybenzyl groups significantly impacts molecular interactions. The methoxy group in this compound occupies the ortho position on the benzyl ring, distinguishing it from meta- or para-substituted analogs. Key differences among isomers include:

  • Electronic Effects :

    • Ortho substitution directs electron density via resonance, enhancing aromatic electrophilicity at the para position.
    • Meta substitution disrupts resonance, yielding weaker electron-donating effects.
  • Steric Considerations :

    • The ortho methoxy group introduces steric hindrance near the glycine backbone, potentially restricting rotational freedom.
    • Para substitution minimizes steric clashes, favoring planar conformations.
  • Biological Implications :

    • Ortho-substituted analogs may exhibit altered binding affinities due to proximity to target sites.
    • Meta isomers often show reduced activity in assays sensitive to electronic modulation.

For instance, in electrophilic aromatic substitution reactions, ortho directors like methoxy groups preferentially direct incoming electrophiles to the para position, a phenomenon critical in designing derivatives with tailored reactivity. This positional specificity underscores the importance of regiochemical control in synthesizing functionally optimized analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[ethyl-[(2-methoxyphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C12H17NO3/c1-3-13(9-12(14)15)8-10-6-4-5-7-11(10)16-2/h4-7H,3,8-9H2,1-2H3,(H,14,15)

InChI Key

GMWGONOVOGWZTA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Glycine Derivatives

A primary route involves alkylation of glycine or its esters with 2-methoxybenzyl and ethyl groups. Source highlights a multi-step process where glycine derivatives undergo sequential alkylation. For instance, ethylamine reacts with 2-methoxybenzyl bromide in the presence of a base like cesium carbonate to form the intermediate ethyl-(2-methoxy-benzyl)-amine. Subsequent reaction with bromoacetic acid or its tert-butyl ester yields the target compound.

Key conditions include:

  • Solvent : Anhydrous DMF or tetrahydrofuran (THF) to prevent hydrolysis.
  • Temperature : 40–50°C for optimal reaction kinetics.
  • Catalyst : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to deprotonate the amine.

Reductive Amination

An alternative pathway employs reductive amination of 2-methoxybenzaldehyde with ethylaminoacetic acid. This method, detailed in source, uses hydrogenation catalysts (e.g., AlNiFe) under 1.0–2.0 MPa H₂ pressure. The aldehyde reacts with the amine to form an imine intermediate, which is reduced to the secondary amine.

Step-by-Step Procedures

Industrial-Scale Synthesis via Continuous Flow Reactors

Source outlines a scalable approach using continuous flow reactors:

  • Step 1 : Ethylamine and 2-methoxybenzyl chloride are mixed in a microreactor at 80°C, achieving 95% conversion in 10 minutes.
  • Step 2 : The intermediate is reacted with bromoacetic acid in a second reactor at 50°C, yielding 88% pure product.
  • Purification : Continuous liquid-liquid extraction removes unreacted reagents, followed by crystallization in ethanol.

Batch Synthesis with Phase-Transfer Catalysis

A batch method from source involves:

  • Alkylation : Glycine tert-butyl ester is alkylated with 2-methoxybenzyl bromide using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
  • Deprotection : The tert-butyl group is removed with HCl in dioxane, yielding the free acid in 75% overall yield.

Optimization Strategies

Temperature and Solvent Effects

  • Low-Temperature Alkylation : Maintaining 0–5°C during bromoacetic acid addition minimizes side reactions like over-alkylation.
  • Polar Aprotic Solvents : DMF enhances reaction rates compared to THF due to better solubility of intermediates.

Catalytic Systems

  • Cs₂CO₃ vs. NaH : Cesium carbonate provides milder conditions (40°C) but requires stoichiometric amounts, whereas NaH offers higher reactivity at the cost of exothermicity.
  • Hydrogenation Catalysts : AlNiFe alloys achieve 98% conversion in reductive amination but require careful pressure control.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Used in source with petroleum ether/ethyl acetate (5:1) to isolate the product at 99% purity.
  • HPLC Monitoring : Source employs reverse-phase HPLC to verify purity >99% post-recrystallization.

Crystallization Protocols

Recrystallization from ethanol/water (3:1) yields colorless crystals, as reported in source. Differential scanning calorimetry (DSC) confirms a melting point of 113°C, consistent with literature.

Industrial-Scale Adaptations

Continuous Flow vs. Batch Reactors

Parameter Continuous Flow Batch
Yield 88% 75%
Purity 95% 99%
Throughput 5 kg/hour 1 kg/batch
Energy Use Low Moderate

Waste Reduction Strategies

  • Solvent Recovery : Ethyl acetate is distilled and reused, reducing costs by 30%.
  • Catalyst Recycling : AlNiFe catalysts are filtered and reactivated, achieving five reuse cycles without activity loss.

Challenges and Solutions

Over-Alkylation

Using bulky bases like potassium tert-butoxide suppresses dialkylation by deprotonating only the primary amine.

Hydrolysis of Esters

Anhydrous conditions and molecular sieves prevent ester hydrolysis during alkylation, as noted in source.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The compound undergoes acid-catalyzed ester hydrolysis followed by thermal decarboxylation under controlled conditions. This pathway mirrors malonic ester synthesis principles :

Reaction StepConditionsProductYieldSource
Ester hydrolysis2M HCl, 80°C, 6hCarboxylic acid derivative85%
Decarboxylation120°C, Δ, 2hDecarboxylated amine72%

Mechanism:

  • Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Decarboxylation proceeds via a six-membered cyclic transition state, releasing CO₂ .

Nucleophilic Substitution at the Amino Group

The secondary amine participates in alkylation and acylation reactions:

Alkylation with Alkyl Halides

ReagentConditionsProductYield
Ethyl bromoacetateNaH, THF, 0°C → RTQuaternary ammonium salt78%
Benzyl chlorideK₂CO₃, DMF, 60°CN-Benzyl derivative65%

Acylation with Fmoc-OSu

ReagentConditionsProductPurity
Fmoc-OSu10% Na₂CO₃, 0°C, 2hFmoc-protected derivative99.1%

Condensation Reactions

The compound forms hydrazides and imines via nucleophilic addition:

Hydrazide Formation

ReagentConditionsProductApplication
Hydrazine hydrateEthanol, RT, 12hHydrazide derivativeAnticancer agents

TEMPO-Mediated Oxidation

The benzylic position undergoes selective oxidation under mild conditions :

  • Reagent : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)

  • Conditions : pH 8.5, 0°C, 5min

  • Product : Ketone derivative (≥95% purity)

Catalytic Hydrogenation

CatalystConditionsProduct
Pd/C, H₂ (1 atm)MeOH, RT, 4hSaturated ethyl-amino acetic acid

Peptide Coupling

The carboxylic acid group engages in amide bond formation using carbodiimide chemistry :

Coupling ReagentSubstrateProductYield
EDAC/HOBtGlycine ethyl esterDipeptide analog68%

Mechanism:

  • Activation of the carboxylate as an O-acylisourea intermediate facilitates nucleophilic attack by the amine.

pH-Dependent Tautomerization

In aqueous solutions, the compound exhibits tautomeric equilibrium :
Neutral formZwitterionic form\text{Neutral form}\rightleftharpoons \text{Zwitterionic form}

  • pKa Values :

    • Amino group: 8.2 ± 0.3

    • Carboxylic acid: 3.1 ± 0.2

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C via radical pathways .

  • Light Sensitivity : Degrades under UV light (λ = 254nm) with a half-life of 4h.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition and Modulation
Research indicates that Ethyl-(2-methoxy-benzyl)-amino-acetic acid may act as an enzyme inhibitor or modulator. Preliminary studies suggest that compounds with similar structures exhibit spasmolytic effects, indicating potential therapeutic applications in treating conditions related to muscle spasms or anxiety disorders.

2. Interaction with Biochemical Pathways
The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or influence critical signaling pathways, which could lead to therapeutic benefits in diseases characterized by dysregulated biochemical processes.

3. Potential Therapeutic Roles
Ongoing research aims to elucidate the therapeutic roles of Ethyl-(2-methoxy-benzyl)-amino-acetic acid further. Its structural similarities to other biologically active compounds suggest it may have applications in treating neurological disorders or conditions involving inflammation.

Case Studies

Case Study 1: Spasmolytic Effects
In a study examining the spasmolytic effects of structurally similar compounds, Ethyl-(2-methoxy-benzyl)-amino-acetic acid was found to exhibit significant muscle-relaxant properties. This suggests its potential utility in developing treatments for conditions like irritable bowel syndrome or other gastrointestinal disorders characterized by spasms.

Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective properties of Ethyl-(2-methoxy-benzyl)-amino-acetic acid revealed promising results. The compound demonstrated the ability to inhibit neuronal apoptosis in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism by which [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituted Benzyl-Amino-Acetic Acid Derivatives

Compounds with variations in the benzyl substituent provide insights into how electronic and steric effects influence properties:

  • 2-(Ethyl(2-iodobenzyl)amino)acetic acid Substituent: 2-iodobenzyl. Molecular Weight: ~305.17 g/mol. Reference: .
  • 2-(Ethyl(2-methylbenzyl)amino)acetic acid Substituent: 2-methylbenzyl. Molecular Weight: ~219.28 g/mol. Key Features: The methyl group introduces steric hindrance, which may alter binding interactions compared to the methoxy analog. Reference: .
  • [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid (Target Compound) Substituent: 2-methoxybenzyl. Molecular Weight: 235.27 g/mol. Key Features: The methoxy group’s electron-donating nature enhances solubility in polar solvents and may influence hydrogen-bonding interactions.

Benzoylated Amino-Acetic Acid Derivatives

Amide-containing analogs demonstrate the impact of replacing the ethyl group with acyl moieties:

  • 2-[Benzoyl(benzyl)amino]acetic acid Structure: Benzoyl and benzyl groups attached to the amino-acetic acid. Molecular Weight: 269.30 g/mol. Reference: .
  • Hippuric Acid (Benzoylglycine)

    • Structure : Benzoyl + glycine.
    • Molecular Weight : 179.17 g/mol.
    • Key Features : Naturally occurring metabolite; simpler structure with higher solubility in water. Bacterial degradation splits it into benzoic acid and glycine .

Ethoxy-Phenyl Substituted Derivatives

  • 2-Amino-2-(2-ethoxyphenyl)acetic Acid Structure: Ethoxy group directly on the phenyl ring. Molecular Weight: 195.22 g/mol. Reference: .

Methoxy-Containing Acetic Acid Derivatives

  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid Structure: Benzamido and methoxy-oxoethyl groups. Key Features: The benzoic acid moiety increases acidity (pKa ~3–4), enabling salt formation and enhanced solubility in basic conditions. Reference: .
  • Indomethacin

    • Structure : 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid.
    • Key Features : Clinically used anti-inflammatory drug; methoxy and acetic acid groups are critical for cyclooxygenase inhibition .

Data Table: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 2-methoxybenzyl 235.27 Ethylamino, methoxy, acetic acid Balanced lipophilicity, moderate solubility
2-(Ethyl(2-iodobenzyl)amino)acetic acid 2-iodobenzyl ~305.17 Iodo, ethylamino, acetic acid High lipophilicity, low solubility
2-[Benzoyl(benzyl)amino]acetic acid Benzoyl, benzyl 269.30 Amide, acetic acid High lipophilicity
Hippuric Acid Benzoyl 179.17 Amide, acetic acid High aqueous solubility
2-Amino-2-(2-ethoxyphenyl)acetic acid 2-ethoxyphenyl 195.22 Ethoxy, acetic acid Polar, metabolic stability

Structural Effects on Properties

  • Solubility: Methoxy and ethoxy groups enhance polarity and solubility in polar solvents (e.g., water, ethanol) compared to iodo or methyl substituents .
  • Reactivity: Ethylamino groups may undergo alkylation or oxidation, while amide derivatives (e.g., benzoylated analogs) are more stable but less reactive .

Biological Activity

Ethyl-(2-methoxy-benzyl)-amino-acetic acid is a compound that has garnered interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

Ethyl-(2-methoxy-benzyl)-amino-acetic acid has the following chemical structure:

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 223.27 g/mol
  • IUPAC Name : Ethyl 2-(2-methoxybenzylamino)acetate

The compound features an ethyl group, a methoxy-substituted benzyl moiety, and an amino-acetic acid functional group, which may contribute to its biological activities.

The biological activity of Ethyl-(2-methoxy-benzyl)-amino-acetic acid is primarily attributed to its interaction with various enzymes and biochemical pathways. It is suggested that the compound may act as an enzyme inhibitor or modulator, affecting metabolic processes and signaling pathways in cells. The exact molecular targets remain to be fully elucidated, but preliminary studies indicate potential interactions with:

  • Enzymes : The compound may influence enzyme activity related to metabolic pathways.
  • Receptors : Possible binding to specific receptors involved in neurotransmission or hormonal regulation.

Enzyme Interactions

Research indicates that Ethyl-(2-methoxy-benzyl)-amino-acetic acid may interact with several key enzymes involved in metabolic processes. For example, it has been studied for its potential role in modulating lipoxygenase (LOX) activity, which is significant in inflammatory responses and cancer progression .

Case Studies

  • Toxicological Studies : A case study involving a related compound, 25C-NBOMe, highlighted the importance of understanding the biological effects of methoxy-substituted benzyl derivatives. The study reported severe adverse effects associated with similar compounds, emphasizing the need for careful evaluation of their safety profiles .
  • Synthesis and Activity Relationship : A study focused on the synthesis of related compounds showed that structural modifications could significantly impact biological activity. This suggests that variations in the methoxy group or other substituents can alter the pharmacological properties of compounds like Ethyl-(2-methoxy-benzyl)-amino-acetic acid .

In Vitro Studies

In vitro studies have demonstrated that derivatives of Ethyl-(2-methoxy-benzyl)-amino-acetic acid exhibit varying degrees of biological activity. For instance:

  • Antiproliferative Activity : Some derivatives have shown promising results against cancer cell lines, indicating potential applications in oncology .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties through modulation of LOX pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Ethyl-(2-methoxy-benzyl)-amino-acetic acidStructurePotential enzyme inhibitorUnder investigation
Methyl-(2-methoxy-benzyl)-amino-acetic acidStructureSimilar but less potentLacks ethyl group
Ethyl-(2-hydroxy-benzyl)-amino-acetic acidStructureDifferent mechanismHydroxy substitution alters activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally related amides (e.g., N-(2-methoxy-benzyl)-acetamide) involves refluxing equimolar amounts of 2-methoxy-benzylamine and acetic acid in ethanol for 6 hours, followed by recrystallization to achieve high purity . For this compound, similar protocols may apply, with modifications to the amine/acid ratio (e.g., 1:1.2 molar ratio) and solvent choice (e.g., ethanol or ethyl acetate) to optimize yield. Monitoring reaction progress via TLC or HPLC is critical to avoid side products like unreacted intermediates or over-alkylation byproducts.

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for determining bond angles, torsion angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) are typical for similar compounds, as seen in 2-(2-ethoxy-2-oxoacetamido)benzoic acid . Data refinement using software like SHELXL and validation with CCDC databases ensure structural accuracy. Hydrogen-bonding networks (e.g., N–H···O interactions) should be analyzed to confirm stability and packing efficiency.

Q. What analytical techniques are recommended for purity assessment and functional group identification?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to quantify impurities (<0.5% threshold).
  • FT-IR : Key peaks include N–H stretches (~3300 cm⁻¹ for secondary amines), C=O (~1700 cm⁻¹ for carboxylic acid/ester), and aromatic C–O (~1250 cm⁻¹ for methoxy groups) .
  • NMR : ¹H NMR should resolve the ethyl group (triplet at δ 1.2–1.4 ppm for CH3 and quartet at δ 4.1–4.3 ppm for CH2), methoxy protons (singlet at δ 3.8–3.9 ppm), and aromatic protons (multiplet at δ 6.8–7.4 ppm) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as PPARα, and what computational methods validate these interactions?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to nuclear receptors like PPARα. For example, oxybenzylglycine derivatives show EC₅₀ values of ~10 nM for PPARα activation with >400-fold selectivity over PPARγ . Co-crystal structures (PDB ID: 3VSO) reveal hydrogen bonds between the carboxylic acid group and Arg280/Tyr314 residues. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can further validate electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, serum concentration). To resolve these:

  • Dose-Response Curves : Test compound efficacy across a wide concentration range (1 nM–100 µM) in PPAR-GAL4 transactivation assays .
  • Selectivity Profiling : Screen against related receptors (e.g., PPARδ, LXRα) to confirm specificity .
  • Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation, which may explain reduced in vivo activity despite in vitro potency .

Q. How can DFT and molecular dynamics simulations elucidate the stability and reactivity of this compound in aqueous environments?

  • Methodological Answer :

  • DFT : Calculate solvation free energy (ΔG_solv) using the SMD model to predict solubility. Optimize geometry in water (PCM solvent model) to identify reactive sites (e.g., electrophilic carbonyl carbon) .
  • Molecular Dynamics (MD) : Simulate 100 ns trajectories in explicit water (TIP3P model) to analyze conformational flexibility. Root-mean-square deviation (RMSD) plots (>2 Å indicates instability) and radial distribution functions (RDFs) for hydrogen bonding (e.g., water molecules around methoxy groups) provide insights into aggregation tendencies .

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